O-Decanoyl-L-carnitine

Catalog No.
S525440
CAS No.
3992-45-8
M.F
C17H33NO4
M. Wt
315.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Decanoyl-L-carnitine

CAS Number

3992-45-8

Product Name

O-Decanoyl-L-carnitine

IUPAC Name

(3R)-3-decanoyloxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C17H33NO4

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h15H,5-14H2,1-4H3/t15-/m1/s1

InChI Key

LZOSYCMHQXPBFU-OAHLLOKOSA-N

SMILES

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Solubility

Soluble in DMSO

Synonyms

Decanoyllevocarnitine; (-)-Decanoylcarnitine; 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-((1-oxodecyl)oxy)-, inner salt, (2R)-; Decanoyl-L-carnitine; Decanoylcarnitine, (-)-; Decanoyllevocarnitine; UNII-8UV9H3KBCX.

Canonical SMILES

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Description

The exact mass of the compound O-Decanoyl-L-carnitine is 315.24 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of O-decanoylcarnitine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]. However, this does not mean our product can be used or applied in the same or a similar way.

O-Decanoyl-L-carnitine (ODC) is a naturally occurring molecule classified as an O-acylcarnitine. It is formed by the esterification of L-carnitine with decanoic acid (a 10-carbon medium-chain fatty acid) [, ]. Current scientific research suggests ODC plays a role in fatty acid metabolism, particularly in the transport of fatty acids within the body.

  • Origin: ODC is produced in the body during the breakdown of fats (fatty acid metabolism) []. It can also be found in some insects, like the honeybee Apis cerana [].
  • Significance: ODC acts as a biomarker in scientific research. Its presence in urine can be used to diagnose certain fatty acid oxidation disorders, a group of genetic conditions that affect the body's ability to break down fats for energy [, ].

Molecular Structure Analysis

ODC has a unique structure consisting of two main components:

  • L-Carnitine: This is a small molecule that acts like a shuttle, transporting fatty acids across cell membranes [].
  • Decanoyl group: This is a ten-carbon chain derived from decanoic acid, a fatty acid [].

The key feature of ODC is the ester bond linking the decanoyl group to the hydroxyl group (OH) of L-carnitine (hence the "O-" prefix) []. This linkage allows ODC to bind to fatty acids and facilitate their transport into the mitochondria, the cell's powerhouses, where they are broken down for energy production [].


Chemical Reactions Analysis

Synthesis

The exact biological pathway for ODC synthesis remains under investigation. However, it's believed to involve the conjugation of L-carnitine with decanoic acid by carnitine acyltransferases, enzymes present in the cells [].

Decomposition

Limited information exists on the specific breakdown process of ODC. However, it's likely broken down by carnitine esterases, enzymes that cleave the ester bond, releasing L-carnitine and decanoate [].

Other relevant reactions

As a biomarker, ODC interacts with diagnostic methods like mass spectrometry to identify its presence in urine samples, aiding in diagnosing fatty acid oxidation disorders [].


Physical And Chemical Properties Analysis

  • Soluble in water and organic solvents [].
  • Relatively stable at physiological temperatures (body temperature) [].
  • Likely to have a high melting point and low boiling point due to the long carbon chain [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.5

Exact Mass

315.24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8UV9H3KBCX

Wikipedia

Decanoyllevocarnitine

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]

Dates

Modify: 2023-08-15
1: Leruez S, Bresson T, Chao de la Barca JM, Marill A, de Saint Martin G, Buisset A, Muller J, Tessier L, Gadras C, Verny C, Amati-Bonneau P, Lenaers G, Gohier P, Bonneau D, Simard G, Milea D, Procaccio V, Reynier P. A Plasma Metabolomic Signature of the Exfoliation Syndrome Involves Amino Acids, Acylcarnitines, and Polyamines. Invest Ophthalmol Vis Sci. 2018 Feb 1;59(2):1025-1032. doi: 10.1167/iovs.17-23055. PubMed PMID: 29450546.
2: Danielsen EM, Hansen GH. Intestinal surfactant permeation enhancers and their interaction with enterocyte cell membranes in a mucosal explant system. Tissue Barriers. 2017 Jul 3;5(3):e1361900. doi: 10.1080/21688370.2017.1361900. PubMed PMID: 28837408; PubMed Central PMCID: PMC5571779.
3: Cristofano A, Sapere N, La Marca G, Angiolillo A, Vitale M, Corbi G, Scapagnini G, Intrieri M, Russo C, Corso G, Di Costanzo A. Serum Levels of Acyl-Carnitines along the Continuum from Normal to Alzheimer's Dementia. PLoS One. 2016 May 19;11(5):e0155694. doi: 10.1371/journal.pone.0155694. eCollection 2016. PubMed PMID: 27196316; PubMed Central PMCID: PMC4873244.
4: Liu J, Chen XX, Li XW, Fu W, Zhang WQ. Metabolomic Research on Newborn Infants With Intrauterine Growth Restriction. Medicine (Baltimore). 2016 Apr;95(17):e3564. doi: 10.1097/MD.0000000000003564. PubMed PMID: 27124067; PubMed Central PMCID: PMC4998730.
5: Cha MH, Kim MJ, Jung J, Kim JH, Lee MS, Kim MS. Metabolomic analysis of clinical plasma from cerebral infarction patients presenting with blood stasis. Evid Based Complement Alternat Med. 2015;2015:453423. doi: 10.1155/2015/453423. Epub 2015 Mar 5. PubMed PMID: 25834622; PubMed Central PMCID: PMC4365334.
6: Ha CY, Kim JY, Paik JK, Kim OY, Paik YH, Lee EJ, Lee JH. The association of specific metabolites of lipid metabolism with markers of oxidative stress, inflammation and arterial stiffness in men with newly diagnosed type 2 diabetes. Clin Endocrinol (Oxf). 2012 May;76(5):674-82. doi: 10.1111/j.1365-2265.2011.04244.x. PubMed PMID: 21958081.
7: Danese C, Cirene M, Colotto M, Aratari A, Amato S, Di Bona S, Curione M. Cardiac involvement in inflammatory bowel disease: role of acylcarnitine esters. Clin Ter. 2011;162(4):e105-9. PubMed PMID: 21912810.
8: Gong ZH, Tian GL, Wang YM. [Blood spot carnitine and acylcarnitine in newborn to adolescence: measured by tandem mass spectrometry]. Zhonghua Er Ke Za Zhi. 2010 Dec;48(12):922-7. Chinese. PubMed PMID: 21215187.
9: Lehmann R, Zhao X, Weigert C, Simon P, Fehrenbach E, Fritsche J, Machann J, Schick F, Wang J, Hoene M, Schleicher ED, Häring HU, Xu G, Niess AM. Medium chain acylcarnitines dominate the metabolite pattern in humans under moderate intensity exercise and support lipid oxidation. PLoS One. 2010 Jul 12;5(7):e11519. doi: 10.1371/journal.pone.0011519. PubMed PMID: 20634953; PubMed Central PMCID: PMC2902514.
10: Maegawa GH, Poplawski NK, Andresen BS, Olpin SE, Nie G, Clarke JT, Teshima I. Interstitial deletion of 1p22.2p31.1 and medium-chain acyl-CoA dehydrogenase deficiency in a patient with global developmental delay. Am J Med Genet A. 2008 Jun 15;146A(12):1581-6. doi: 10.1002/ajmg.a.32255. Review. PubMed PMID: 18478588.
11: Bene J, Komlósi K, Havasi V, Talián G, Gasztonyi B, Horváth K, Mózsik G, Hunyady B, Melegh B, Figler M. Changes of plasma fasting carnitine ester profile in patients with ulcerative colitis. World J Gastroenterol. 2006 Jan 7;12(1):110-3. PubMed PMID: 16440427; PubMed Central PMCID: PMC4077497.
12: Hanley PJ, Dröse S, Brandt U, Lareau RA, Banerjee AL, Srivastava DK, Banaszak LJ, Barycki JJ, Van Veldhoven PP, Daut J. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids. J Physiol. 2005 Jan 15;562(Pt 2):307-18. Epub 2004 Oct 28. Erratum in: J Physiol. 2005 Mar 15;563(Pt 3):975. PubMed PMID: 15513944; PubMed Central PMCID: PMC1665522.
13: Morillas M, Gómez-Puertas P, Rubí B, Clotet J, Ariño J, Valencia A, Hegardt FG, Serra D, Asins G. Structural model of a malonyl-CoA-binding site of carnitine octanoyltransferase and carnitine palmitoyltransferase I: mutational analysis of a malonyl-CoA affinity domain. J Biol Chem. 2002 Mar 29;277(13):11473-80. Epub 2002 Jan 14. PubMed PMID: 11790793.
14: Hegardt FG, Bach M, Asins G, Caudevilla C, Morillas M, Codony C, Serra D. Post-transcriptional regulation of rat carnitine octanoyltransferase. Biochem Soc Trans. 2001 May;29(Pt 2):316-20. PubMed PMID: 11356174.
15: Morillas M, Clotet J, Rubí B, Serra D, Ariño J, Hegardt FG, Asins G. Inhibition by etomoxir of rat liver carnitine octanoyltransferase is produced through the co-ordinate interaction with two histidine residues. Biochem J. 2000 Oct 15;351 Pt 2:495-502. PubMed PMID: 11023836; PubMed Central PMCID: PMC1221386.
16: Baltazar MF, Dickinson FM, Ratledge C. Oxidation of medium-chain acyl-CoA esters by extracts of Aspergillus niger: enzymology and characterization of intermediates by HPLC. Microbiology. 1999 Jan;145 ( Pt 1):271-8. PubMed PMID: 10206707.
17: Broadway NM, Saggerson ED. Effect of membrane environment on the activity and inhibitability by malonyl-CoA of the carnitine acyltransferase of hepatic microsomal membranes. Biochem J. 1997 Mar 1;322 ( Pt 2):435-40. PubMed PMID: 9065760; PubMed Central PMCID: PMC1218209.
18: Singh H, Beckman K, Poulos A. Evidence of two catalytically active carnitine medium/long chain acyltransferases in rat liver peroxisomes. J Lipid Res. 1996 Dec;37(12):2616-26. PubMed PMID: 9017513.
19: Bieber LL, Wagner M. Effect of pH and acyl-CoA chain length on the conversion of heart mitochondrial CPT-I/CPTo to a high affinity, malonyl-CoA-inhibited state. Biochim Biophys Acta. 1996 Aug 13;1290(3):261-6. PubMed PMID: 8765129.
20: Nada MA, Chace DH, Sprecher H, Roe CR. Investigation of beta-oxidation intermediates in normal and MCAD-deficient human fibroblasts using tandem mass spectrometry. Biochem Mol Med. 1995 Feb;54(1):59-66. PubMed PMID: 7551818.

Explore Compound Types